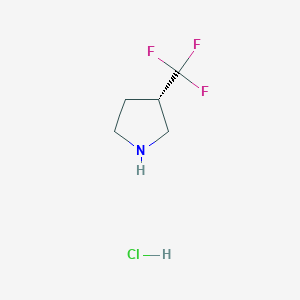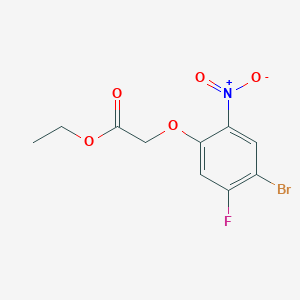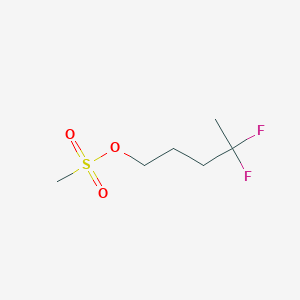
(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-3-(Trifluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the empirical formula C5H9ClF3N . It is a solid substance and plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds like “(S)-3-(Trifluoromethyl)pyrrolidine hydrochloride” often involves the trifluoromethylation of carbon-centered radical intermediates . For example, pyroglutamic acid reacts smoothly with sulfur tetrafluoride at room temperature to afford enantiomerically pure (5S)-5-(trifluoromethyl)pyrrolidin-2-one .Molecular Structure Analysis
The molecular structure of “(S)-3-(Trifluoromethyl)pyrrolidine hydrochloride” can be represented by the SMILES string Cl.FC(F)(F)C1CCNC1 . The InChI key for this compound is NIAIUSFJVYYGNP-UHFFFAOYSA-N .Chemical Reactions Analysis
The trifluoromethyl group in “(S)-3-(Trifluoromethyl)pyrrolidine hydrochloride” can participate in various chemical reactions. One of the most common reactions is trifluoromethylation, which involves the formation of carbon-centered radical intermediates .Physical and Chemical Properties Analysis
“(S)-3-(Trifluoromethyl)pyrrolidine hydrochloride” is a solid substance . Its molecular weight is 175.58 . The compound has a melting point range of 21.0-33.0°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Fluoropyrrolidines : This compound is crucial in the synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines, which are significant in medicinal chemistry and as organocatalysts. The synthesis involves fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Catalytic Synthesis : It is used in organocatalytic domino Michael/Mannich [3+2] cycloadditions to synthesize pyrrolidine derivatives with trifluoromethyl groups, displaying potential medical value (Ying Zhi et al., 2016).
Advanced Synthesis Techniques : Used in the asymmetric synthesis of trifluoromethylated spiro-pyrrolidine-3,3-oxindoles, important in pharmaceutical applications (Jinhuan Su et al., 2016).
Applications in Materials Science
- Fulleropyrrolidines : (S)-3-(Trifluoromethyl)pyrrolidine hydrochloride derivatives have been used in the synthesis of novel [60]fullerene pyrrolidines, showing potential as photovoltaic conversion materials due to their unique optical and electrochemical properties (Xiangzhong Li et al., 2012).
Additional Chemical Applications
Sulfonamides and Cyclisations : Utilized in the synthesis of pyrrolidines via 5-endo cyclisation of homoallylic sulfonamides, facilitating the formation of complex polycyclic systems (Charlotte M. Haskins & D. Knight, 2002).
Ring Contraction Techniques : Involved in the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to synthesize 2-substituted 2-(trifluoromethyl)pyrrolidines, a method enhancing the versatility of pyrrolidine derivatives (Alexandra Feraldi‐Xypolia et al., 2015).
Enantioselective Synthesis : Effective in highly regio- and enantioselective organocatalytic conjugate additions, demonstrating its role in precise chemical synthesis (R. Chowdhury & S. Ghosh, 2009).
Safety and Hazards
Future Directions
The trifluoromethyl group, such as the one in “(S)-3-(Trifluoromethyl)pyrrolidine hydrochloride”, is becoming increasingly important in various fields, including pharmaceuticals, agrochemicals, and materials . Future research may focus on further understanding the properties of trifluoromethyl-containing compounds and developing new methods for their synthesis .
Properties
IUPAC Name |
(3S)-3-(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-1-2-9-3-4;/h4,9H,1-3H2;1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAIUSFJVYYGNP-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2227198-24-3 |
Source


|
| Record name | (3S)-3-(trifluoromethyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)

![N-CYCLOHEXYL-1-[5-(3-METHYLBUTANAMIDO)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE](/img/structure/B2379208.png)



![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2379215.png)

